An In-Depth Technical Guide to 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide: Properties, Synthesis, and Characterization
An In-Depth Technical Guide to 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide, a notable carbamate derivative, holds significant importance in the realm of pharmaceutical synthesis. Its chemical structure, featuring a benzyloxycarbonyl (Cbz) protecting group on a sterically hindered amino-propanamide backbone, makes it a valuable intermediate. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis, and a thorough guide to its characterization. The primary application of this compound is as a key building block in the synthesis of Aliskiren, a direct renin inhibitor used in the treatment of hypertension.[1][2] The Cbz group serves as a crucial protecting group for the primary amine, preventing it from undergoing unwanted reactions during subsequent synthetic steps, and can be selectively removed under specific conditions later in the synthetic sequence.[2]
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide is essential for its effective handling, application in synthesis, and purification.
| Property | Value | Source(s) |
| CAS Number | 666844-61-7 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [1][2][3][4] |
| Molecular Weight | 250.29 g/mol | [1][2][3][4] |
| Appearance | White Solid | [2] |
| Solubility | Soluble in dichloromethane and methanol. | [2] |
| IUPAC Name | Benzyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | [2] |
| Synonyms | 3-[(Benzyloxycarbonyl)amino]-2,2-di(methyl)propionamide, N-(3-Amino-2,2-dimethyl-3-oxopropyl)carbamic Acid Benzyl Ester, (3-Amino-2,2-dimethyl-3-oxopropyl)carbamic Acid Phenylmethyl Ester | [1][2][4] |
Synthesis of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide
The synthesis of this compound is a critical step in the overall production of more complex pharmaceutical agents. The most common and logical synthetic route involves the protection of the primary amine of 3-Amino-2,2-dimethylpropanamide with a benzyloxycarbonyl (Cbz) group.
Conceptual Workflow of Synthesis
Caption: Overall workflow for the synthesis of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for N-Cbz protection of amines.
Materials:
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3-Amino-2,2-dimethylpropanamide
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Benzyl Chloroformate (Cbz-Cl)
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Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM), anhydrous
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-2,2-dimethylpropanamide in anhydrous dichloromethane. Cool the solution to 0-10°C using an ice bath.
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Addition of Base: To the cooled solution, add triethylamine (typically 1.1 to 1.5 equivalents). The base is crucial to neutralize the HCl byproduct of the reaction.
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Addition of Cbz-Cl: Slowly add benzyl chloroformate (typically 1.0 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-10°C. The slow addition is important to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching and Work-up:
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Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl to remove excess triethylamine.
-
Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid.
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Finally, wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide as a white solid.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to provide key information about the different types of protons in the molecule.
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Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, corresponding to the phenyl group of the benzyloxycarbonyl moiety.
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Benzyl Protons (CH₂-Ph): A singlet at approximately δ 5.1 ppm, integrating to 2 protons.
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Amide Protons (NH₂): Two broad singlets, corresponding to the two diastereotopic protons of the primary amide.
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Carbamate Proton (NH): A broad triplet or singlet around δ 5.0-5.5 ppm, which may exchange with D₂O.
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Methylene Protons (CH₂-NH): A doublet around δ 3.2 ppm, integrating to 2 protons, coupled to the adjacent NH proton.
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Methyl Protons (C(CH₃)₂): A singlet at approximately δ 1.2 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
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Carbonyl Carbon (Amide): Expected in the range of δ 175-180 ppm.
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Carbonyl Carbon (Carbamate): Expected around δ 156-158 ppm.
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Aromatic Carbons (C₆H₅): Multiple signals between δ 127-137 ppm.
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Benzyl Carbon (CH₂-Ph): A signal around δ 67 ppm.
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Methylene Carbon (CH₂-NH): A signal around δ 45-50 ppm.
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Quaternary Carbon (C(CH₃)₂): A signal around δ 40-45 ppm.
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Methyl Carbons (C(CH₃)₂): A signal around δ 22-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretching (Amide and Carbamate): Broad bands in the region of 3200-3400 cm⁻¹.
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C-H Stretching (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.
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C=O Stretching (Amide): A strong absorption band around 1640-1680 cm⁻¹.
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C=O Stretching (Carbamate): A strong absorption band around 1690-1710 cm⁻¹.
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N-H Bending (Amide): A band around 1600-1640 cm⁻¹.
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C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
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Expected [M+H]⁺: 251.1390
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Expected [M+Na]⁺: 273.1210
Reactivity and Applications
The chemical reactivity of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide is dominated by the Cbz protecting group. The primary utility of this compound lies in its role as a protected amine, allowing for synthetic manipulations at other parts of a larger molecule without affecting the amino group. The Cbz group can be readily removed via catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), which cleaves the benzyl ester to release the free amine, toluene, and carbon dioxide. This deprotection strategy is a cornerstone of its application in multi-step syntheses, most notably in the industrial production of Aliskiren.[2]
Safety and Handling
A specific Safety Data Sheet (SDS) for 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide is not widely available. However, based on the known hazards of similar chemical structures (carbamates and amides), the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide is a fundamentally important intermediate in modern pharmaceutical synthesis. Its well-defined properties and the robust chemistry of the benzyloxycarbonyl protecting group allow for its reliable application in complex molecular construction. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for any researcher or professional working with this versatile compound.
References
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